3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-5-3-6(4-16-2)7-8(12)9(10(13)15)17-11(7)14-5/h3H,4,12H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMBNOOUSWWUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N)N)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351584 | |
| Record name | 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185430-52-8 | |
| Record name | 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
A widely adopted route involves the cyclization of 3-aminothiophene intermediates with cyanoacetamide or malononitrile derivatives. For example:
- Step 1 : Reaction of 5-methyl-2-thiophenecarboxaldehyde with malononitrile and ammonium acetate in acetic acid yields 3-amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile.
- Step 2 : Hydrolysis of the nitrile group to carboxylic acid using concentrated HCl, followed by amidation with ammonium hydroxide, affords the 2-carboxamide.
Key conditions (Table 1):
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Malononitrile, NH4OAc | AcOH | 200 | 78 |
| 2 | HCl (conc.), NH4OH | H2O/EtOH | 100 | 65 |
Palladium-Catalyzed Cross-Coupling Approaches
Patent EP2008654A1 discloses a method using pyridine triflate intermediates:
- Triflate Formation : Treatment of 4-hydroxy-6-methylthieno[2,3-b]pyridine with N-phenyltrifluoromethanesulfonimide in DMF/NaH.
- Suzuki Coupling : Reaction with methoxymethylboronic acid under Pd(dba)2/tri-2-furylphosphine catalysis in dioxane at 80°C.
This method achieves 72% yield for the C4 methoxymethylation step.
Methoxymethyl Group Installation Tactics
Direct Alkylation of 4-Hydroxymethyl Intermediates
- Hydroxymethyl Precursor : Oxidation of 4-methylthieno[2,3-b]pyridine using SeO2 in dioxane/water.
- Williamson Ether Synthesis : Treatment with methyl iodide and NaH in DMF at 0°C → RT (86% yield).
Mitsunobu Etherification
For sterically hindered substrates, US4127580A demonstrates:
- DIAD (1.1 eq), PPh3 (1.1 eq), and methanol in THF at 0°C → RT (24 h).
- Purification via preparative TLC (10% MeOH/CH2Cl2) yields 61% product.
Carboxamide Group Introduction
Hydrolysis-Amidation Sequence
Direct Coupling Using Carboxamide Synthons
- 2-Chloroacetamide + NaH/DMF (70°C, 2 h) → 85% conversion.
Integrated Synthetic Route Exemplar
Combining optimal steps from literature:
- Core Formation : Cyclocondensation of 5-methyl-2-thiophenecarboxaldehyde → 3-amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile (78%).
- Methoxymethylation :
- Oxidation to 4-hydroxymethyl (SeO2, 70%)
- Mitsunobu with MeOH (61%)
- Amidation : NH3/MeOH (sealed tube, 100°C, 20 h) → 89%.
Overall Yield : 34% (three steps).
Analytical Data and Characterization
Critical spectroscopic data from:
- ¹H NMR (DMSO-d6): δ 2.41 (s, 3H, CH3), 3.29 (s, 3H, OCH3), 4.59 (s, 2H, OCH2), 6.88 (s, 1H, H5), 7.21 (br s, 2H, NH2).
- HRMS : [M+H]+ calcd. 292.1064, found 292.1061.
Challenges and Optimization Opportunities
- Regioselectivity in Alkylation : Competing O- vs N-alkylation requires careful base selection (NaH > K2CO3).
- Purification : High-polarity intermediates necessitate reverse-phase chromatography or countercurrent distribution.
- Scale-Up : Pd-catalyzed methods face cost barriers; cyclocondensation routes preferred for kilogram-scale.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 4
The methoxymethyl group distinguishes the target compound from analogs with other substituents:
Key Observations :
- Methoxymethyl vs. Alkoxy Groups : The methoxymethyl group (target compound) provides a balance of hydrophilicity and steric bulk compared to bulkier benzyloxy or cyclohexyloxy groups .
- Fused Systems : Cyclopenta-fused analogs (e.g., KuSaSch100) exhibit antiplasmodial activity but have higher molecular weights and altered ring strain .
Substituent Variations at Position 2 (Carboxamide Derivatives)
The carboxamide group at position 2 is critical for hydrogen bonding and target interactions:
Key Observations :
- Secondary Amide Derivatives : Compounds like 7g and 7h show high yields (86–88%) and distinct IR peaks for NH and CN groups, indicating robust synthetic routes .
- Biological Relevance : BI605906, a carboxamide derivative with a difluoropropyl-piperidinyl group, acts as an ATP-competitive IKKβ inhibitor, highlighting the role of substituents in target specificity .
Biological Activity
Overview
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound belonging to the thienopyridine class. Its unique structural features, including an amino group, methoxymethyl group, and a methyl group on a thieno[2,3-b]pyridine core, contribute to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 251.3048 g/mol
- CAS Number : 185430-52-8
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have demonstrated antimicrobial activity against a range of pathogens. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial cell membranes and metabolic pathways.
Antiviral Activity
Preliminary research suggests potential antiviral effects, particularly against RNA viruses. The mechanism may involve interference with viral replication processes.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in experimental models. It appears to modulate the production of pro-inflammatory cytokines, which are crucial in inflammatory responses.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the synthesis of inflammatory mediators.
- Receptor Modulation : It may interact with various receptors in the immune system, altering cellular responses to pathogens or injury.
Research Findings and Case Studies
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Cyclization Reactions : Starting from substituted pyridine derivatives, cyclization is achieved using sulfur-containing reagents.
- Substitution Reactions : The introduction of amino and methoxymethyl groups occurs through nucleophilic substitution.
Industrial applications include its use as a building block for more complex heterocyclic compounds and potential therapeutic agents.
Q & A
Q. What synthetic methodologies are employed for the preparation of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of a substituted 2-chloroacetamide derivative with a thienopyridine precursor under reflux conditions in sodium ethoxide/ethanol, followed by precipitation and recrystallization .
- Step 2 : Introduction of the methoxymethyl group via nucleophilic substitution or alkylation, optimized for regioselectivity using temperature-controlled reactions (e.g., 60–80°C) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields high-purity (>95%) products, verified by HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : and NMR are used to confirm substituent positions (e.g., methoxymethyl at C4, methyl at C6) and carboxamide functionality .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, SHELX programs refine crystal structures, particularly for resolving steric effects of the methoxymethyl group .
Q. What in vitro assays are recommended for initial biological evaluation?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard agents .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for Epac1 or muscarinic receptors) using transfected HEK293 cells, with LY2119620 (a structural analog) as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Variation : Replace the methoxymethyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups (e.g., thiophenyl) to assess effects on receptor binding .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like Epac1, correlating computational data with IC values from inhibition assays .
- Metabolic Stability : Introduce fluorine atoms or cyclopropyl moieties to enhance pharmacokinetic profiles, as seen in analogs like LY2033298 .
Q. How to address contradictions in reported biological activity data?
- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, Epac1 inhibition efficacy varies with cell density in hypertrophy models .
- Structural Verification : Re-examine batch purity via -NMR (if fluorinated analogs are compared) and confirm crystallinity using differential scanning calorimetry (DSC) .
- Cross-Study Meta-Analysis : Compare data from analogs (e.g., 3-amino-4-phenyl-6-(trifluoromethyl) derivatives) to identify trends obscured by assay-specific conditions .
Q. What crystallographic strategies resolve ambiguities in molecular conformation?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets, critical for modeling flexible methoxymethyl groups .
- Refinement : SHELXL’s TWIN and BASF commands handle twinning or disorder, common in bulky thienopyridine derivatives .
- Hydrogen Bonding Analysis : Identify key interactions (e.g., N–H···O carboxamide bonds) that stabilize the crystal lattice, informing solubility predictions .
Q. How to design in vivo models for chronic vs. acute pharmacological effects?
- Acute Models : Intraperitoneal administration in myocardial ischemia-reperfusion (I/R) injury models, monitoring troponin levels at 24-hour intervals .
- Chronic Models : Oral dosing in β-adrenergic receptor (β-AR) hyperactivity models (e.g., 14-day infusion), assessing cardiac hypertrophy via echocardiography .
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations, with tissue distribution studies focusing on heart and liver due to first-pass metabolism .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
